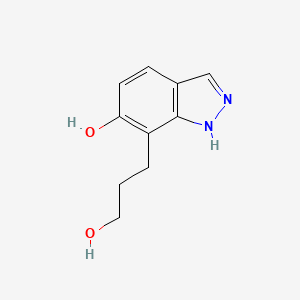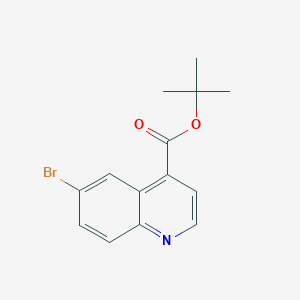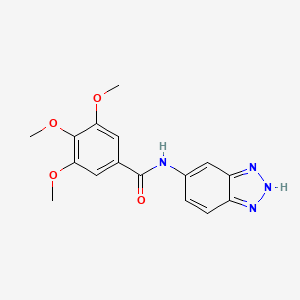
c-Myc inhibitor 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Myc inhibitor 7 is a small molecule compound designed to inhibit the interaction between the c-Myc protein and its essential partner MAX. The c-Myc protein is a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers. Its inhibition has shown promise in triggering rapid tumor regression with minimal side effects .
Méthodes De Préparation
The preparation of c-Myc inhibitor 7 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the use of benzoxadiazole compounds, which are shown to preferentially disrupt the interactions of c-Myc-Max . Industrial production methods for c-Myc inhibitors typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety .
Analyse Des Réactions Chimiques
c-Myc inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound that retain the ability to inhibit c-Myc .
Applications De Recherche Scientifique
c-Myc inhibitor 7 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between transcription factors and their partners. In biology, it is used to investigate the role of c-Myc in cell growth, differentiation, and metabolism. In medicine, it has shown potential as a therapeutic agent for treating various cancers, including glioblastoma and acute myeloid leukemia . In industry, it is used in the development of new cancer therapies and drug screening assays .
Mécanisme D'action
The mechanism of action of c-Myc inhibitor 7 involves binding directly to the c-Myc protein and inhibiting its interaction with MAX. This disruption hampers the c-Myc-driven transcription of genes involved in cell proliferation and survival. The compound also induces degradation of c-Myc and MYCN proteins, leading to growth arrest and apoptosis in tumor cells .
Comparaison Avec Des Composés Similaires
c-Myc inhibitor 7 is unique in its ability to selectively inhibit the c-Myc:MAX interaction. Similar compounds include MYCMI-7, which also inhibits the interaction between MYC and MAX, and c-Myc Inhibitor II, which disrupts the interactions of c-Myc-Max, Mad1-Max, and Myf5-HEB . These compounds highlight the ongoing efforts to develop potent and selective c-Myc inhibitors for cancer therapy.
Propriétés
Formule moléculaire |
C35H30N6O5 |
|---|---|
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-N-[[4-[[(2-pyrido[2,3-b]indol-9-ylacetyl)amino]methyl]phenyl]methyl]-3H-isoindole-5-carboxamide |
InChI |
InChI=1S/C35H30N6O5/c42-30-14-13-29(34(45)39-30)41-19-24-16-23(11-12-25(24)35(41)46)33(44)38-18-22-9-7-21(8-10-22)17-37-31(43)20-40-28-6-2-1-4-26(28)27-5-3-15-36-32(27)40/h1-12,15-16,29H,13-14,17-20H2,(H,37,43)(H,38,44)(H,39,42,45) |
Clé InChI |
YGMJASQRQLEOKY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)CNC(=O)CN5C6=CC=CC=C6C7=C5N=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



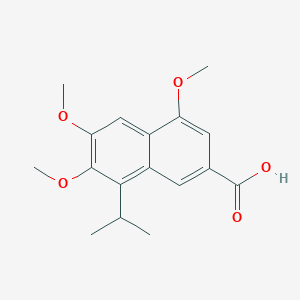
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
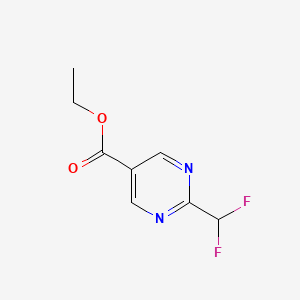
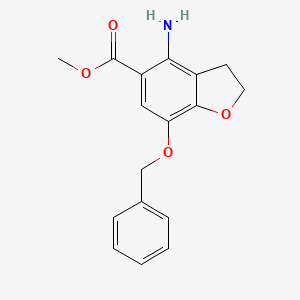
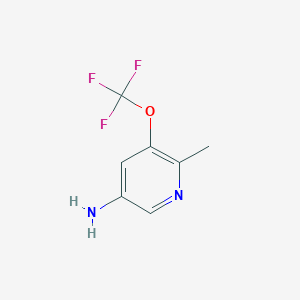
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)




